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Compound of Interest

Compound Name: PBRM

Cat. No.: B609849 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions to assist researchers, scientists, and drug development professionals in overcoming

common challenges encountered during the purification of the PBRM1 protein.

Frequently Asked Questions (FAQs)
Q1: What is PBRM1 and why is its purification important?

A1: Polybromo-1 (PBRM1), also known as BAF180, is a large subunit of the PBAF (Polybromo-

associated BRG1/BRM-associated factors) chromatin remodeling complex.[1][2][3] This

complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, making

DNA more accessible for processes like transcription.[4][5] PBRM1 is characterized by the

presence of six bromodomains, which are specialized modules that recognize and bind to

acetylated lysine residues on histone proteins, a key mechanism for targeting the PBAF

complex to specific locations on the genome.[2][4][6] Given its frequent mutation in various

cancers, particularly clear cell renal cell carcinoma (ccRCC), purified PBRM1 is crucial for

structural studies, inhibitor screening, and biochemical assays to understand its function and

develop targeted therapies.[3][7][8]

Q2: What are the main challenges in purifying full-length PBRM1?

A2: Purifying full-length PBRM1 is challenging due to its large size (approx. 193 kDa), multi-

domain architecture, and potential for instability and low solubility. Common issues include

protein degradation by endogenous proteases during cell lysis and purification, formation of
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insoluble aggregates, and low expression levels in recombinant systems.[9][10][11]

Additionally, PBRM1 undergoes post-translational modifications, such as phosphorylation,

which can affect its stability and function.[7]

Q3: Which expression system is typically used for PBRM1 or its domains?

A3: For smaller constructs, such as individual bromodomains of PBRM1, the E. coli expression

system is commonly used.[1] For instance, the second bromodomain (BD2) has been

successfully expressed in BL21(DE3) E. coli cells, often with an N-terminal His6 tag for affinity

purification.[1] Expression is typically induced with IPTG at a lower temperature (e.g., 18°C)

overnight to improve protein folding and solubility.[1]

Q4: How is PBRM1 stability maintained during and after purification?

A4: Maintaining PBRM1 stability requires careful control of buffer conditions throughout the

purification process.[10] Key strategies include:

Temperature Control: Performing all purification steps at 4°C to minimize protease activity

and protein denaturation.[12]

Protease Inhibitors: Adding a cocktail of protease inhibitors to the lysis and purification

buffers is essential to prevent degradation.[12]

Additives: Including glycerol (5-50%) in buffers can act as a cryoprotectant and stabilizing

agent.[1][13]

Reducing Agents: The addition of reducing agents like DTT (dithiothreitol) can help prevent

oxidation.[14]

Proper Storage: For long-term storage, purified proteins are often flash-frozen in liquid

nitrogen and stored at -80°C.[1][12] Storing proteins at dilute concentrations (<1 mg/mL) can

lead to loss, so adding a carrier protein like BSA is sometimes recommended.[15]

Troubleshooting Guide
Problem 1: Low Protein Yield
Q: My expression of PBRM1 (or its domain) is very low. What can I do to improve the yield?
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A: Low yield is a common problem. Here are several factors to consider:

Codon Optimization: If expressing in a heterologous system like E. coli, ensure the coding

sequence is optimized for the expression host's codon usage.

Expression Conditions: Experiment with different induction temperatures (e.g., 18°C, 25°C,

37°C) and IPTG concentrations (e.g., 0.1 mM to 1 mM).[1] Lower temperatures and milder

induction often improve the yield of soluble protein.

Cell Lysis Efficiency: Ensure complete cell lysis to release the protein. Sonication is a

common method for E. coli.[1] Verify lysis efficiency by microscopy or by analyzing the

insoluble pellet for your target protein.

Affinity Resin Binding: Check that your protein is binding efficiently to the affinity resin (e.g.,

Ni-NTA for His-tagged proteins). Ensure the pH of your lysis buffer is optimal for binding

(typically pH 7.5-8.0 for Ni-NTA).

Problem 2: Protein Degradation
Q: I'm observing multiple smaller bands on my SDS-PAGE, suggesting my PBRM1 protein is

being degraded. How can I prevent this?

A: Protein degradation is a major obstacle, often caused by proteases released during cell

lysis.

Protease Inhibitors: This is the most critical step. Use a broad-spectrum protease inhibitor

cocktail immediately upon cell resuspension.[12] For specific problems, you may need to add

individual inhibitors like PMSF.

Keep it Cold: Perform all steps, including cell lysis, centrifugation, and chromatography, at

4°C or on ice to reduce protease activity.[12]

Work Quickly: Minimize the time between cell harvesting and the completion of the first

purification step.

Protein Degradation Pathways: Be aware that cellular mechanisms can regulate PBRM1

stability. For example, PBRM1 can be targeted for p53-induced proteasomal degradation.[9]
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While this is more relevant in a cellular context, it highlights the protein's inherent

susceptibility to degradation pathways.

Problem 3: Protein Insolubility and Aggregation
Q: My PBRM1 protein is found in the insoluble pellet after lysis (inclusion bodies) or it

precipitates during purification. How can I improve its solubility?

A: Insolubility is often due to improper folding or unfavorable buffer conditions.

Expression Temperature: Lowering the expression temperature (e.g., to 18°C) can slow

down protein synthesis, allowing more time for proper folding and reducing the likelihood of

aggregation into inclusion bodies.[1]

Lysis Buffer Composition: The composition of the lysis and wash buffers is crucial.

Salt Concentration: Modify the NaCl concentration. While high salt (e.g., 500 mM NaCl)

can help reduce non-specific binding, it can also cause some proteins to precipitate.[1][10]

Glycerol: Including 5-10% glycerol can help stabilize the protein and improve solubility.[1]

Detergents: For very difficult proteins, a low concentration of a mild non-ionic detergent

might be necessary, but this should be tested carefully as it can interfere with downstream

applications.

Refolding from Inclusion Bodies: If the protein is primarily in inclusion bodies, it may be

necessary to solubilize the pellet with denaturants (e.g., urea or guanidine hydrochloride)

and then refold the protein by dialysis into a series of buffers with decreasing denaturant

concentration.

Quantitative Data Summary
The following tables summarize key parameters from published PBRM1 purification and

characterization protocols.

Table 1: Example Buffer Compositions for PBRM1 Bromodomain Purification
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Buffer Type Component Concentration Reference

Lysis Buffer HEPES (pH 7.5) 50 mM [1]

NaCl 500 mM [1]

Glycerol 5% (v/v) [1]

Imidazole 5 mM [1]

Cation-Exchange

(Low Salt)

Potassium Phosphate

(pH 7.0)
50 mM [14]

KCl 50 mM [14]

DTT 2 mM [14]

EDTA 2 mM [14]

Cation-Exchange

(High Salt)

Potassium Phosphate

(pH 7.0)
50 mM [14]

KCl 1 M [14]

DTT 2 mM [14]

EDTA 2 mM [14]

Size-Exclusion / Final

Buffer

Potassium Phosphate

(pH 7.0)
50 mM [14]

KCl 50 mM [14]

DTT 2 mM [14]

EDTA 2 mM [14]

Table 2: Example Binding Affinities of PBRM1 Bromodomain 2 (BD2)
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Ligand
Dissociation
Constant (Kd)

Method Reference

Stem-loop dsRNAI 0.025 ± 0.008 mM NMR [14]

dsDNA 0.91 ± 0.38 mM NMR [14]

ssRNAI 0.35 ± 0.08 mM NMR [14]

Key Experimental Protocols
Protocol 1: Expression and Lysis of His-Tagged PBRM1-
BD2 in E. coli

Transformation: Transform a suitable E. coli strain (e.g., BL21(DE3)) with the PBRM1-BD2

expression vector.

Culture Growth: Grow the cells in minimal media at 37°C to an OD600 of ~0.5–0.7.[1]

Induction: Induce protein expression with 0.1 mM IPTG and continue to grow the culture

overnight at 18°C.[1]

Harvesting: Harvest the cells by centrifugation and freeze the cell pellets at -80°C until

needed.[1]

Lysis: Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer (e.g., 50 mM HEPES

pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole, plus protease inhibitors).[1]

Sonication: Lyse the cells by sonication on ice.

Clarification: Clear the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet

cell debris and insoluble protein.[1]

Protocol 2: Affinity and Size-Exclusion Chromatography
Affinity Chromatography: Apply the cleared lysate to a Ni-NTA resin column. Wash the

column extensively with Lysis Buffer containing increasing concentrations of imidazole (e.g.,

20 mM, 50 mM) to remove non-specifically bound proteins.[1]
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Elution: Elute the His-tagged PBRM1-BD2 protein using a high concentration of imidazole

(e.g., 250-500 mM).[1]

Tag Cleavage (Optional): If a cleavable tag (e.g., with a TEV protease site) is used, pool the

eluted fractions and incubate with TEV protease. This step is often performed during dialysis

against a low-imidazole buffer.[1][14] Note that incomplete cleavage can be an issue.[14]

Size-Exclusion Chromatography (SEC): As a final polishing step, load the protein onto a

size-exclusion column (e.g., Superdex 75) equilibrated with the final storage buffer.[14] This

step separates the protein from aggregates and any remaining contaminants.

Concentration and Storage: Pool the fractions containing the pure protein, concentrate to the

desired concentration, flash-freeze in liquid nitrogen, and store at -80°C.[1]
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Troubleshooting Workflow for PBRM1 Purification

Start: Low Yield or Purity

Analyze Expression:
- SDS-PAGE of whole cell lysate

- Western Blot

Is Protein Expressed?

Troubleshoot Expression:
- Check DNA sequence
- Optimize codon usage

- Vary induction (temp, [IPTG])

No

Analyze Solubility:
- SDS-PAGE of soluble vs.

 insoluble fractions

Yes

Is Protein Soluble?

Improve Solubility:
- Lower expression temp (e.g., 18°C)

- Modify lysis buffer (salt, glycerol)
- Test different fusion tags

No

Analyze Degradation:
- SDS-PAGE of purified fractions

- Look for smaller bands

Yes

Is Protein Degraded?

Prevent Degradation:
- Add protease inhibitors
- Work quickly and at 4°C

Yes

Purification Successful

No

Re-purify
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Caption: A logical workflow to diagnose and solve common issues in PBRM1 protein

purification.

PBRM1 Function in Chromatin Remodeling

PBAF Complex

Chromatin

PBRM1

BRG1/BRM
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Bromodomains Bind
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(ARID2, etc.)
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(DNA + Histones)

Remodels Nucleosome
(ATP -> ADP)

Click to download full resolution via product page

Caption: PBRM1 uses its bromodomains to anchor the PBAF complex to acetylated histones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing
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